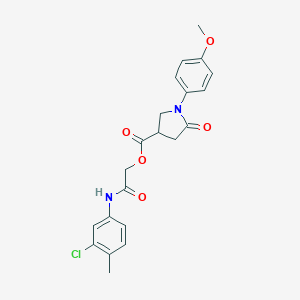
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMOP and is a pyrrolidine derivative.
Wirkmechanismus
The mechanism of action of CMOP is not well understood. However, studies have suggested that CMOP may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. CMOP has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
CMOP has been reported to exhibit several biochemical and physiological effects. Studies have shown that CMOP can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CMOP has also been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a class of lipid mediators that play a role in inflammation. CMOP has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMOP in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, the limitations of using CMOP in lab experiments include its complex synthesis method, its low yield, and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on CMOP. One direction is to explore the potential therapeutic applications of CMOP in various diseases such as cancer, inflammation, and bacterial infections. Another direction is to investigate the mechanism of action of CMOP and identify its molecular targets. Additionally, future research can focus on improving the synthesis method of CMOP and increasing its yield and solubility. Finally, the development of novel derivatives of CMOP with improved pharmacological properties can also be explored.
In conclusion, CMOP is a chemical compound with potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-bacterial activities make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of CMOP is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylaniline with 2-oxoethyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in the presence of a catalyst. This reaction leads to the formation of CMOP. The purity and yield of CMOP can be improved by several purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CMOP has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. CMOP has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Studies have also shown that CMOP can inhibit the growth of cancer cells and induce apoptosis. CMOP has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H21ClN2O5 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-13-3-4-15(10-18(13)22)23-19(25)12-29-21(27)14-9-20(26)24(11-14)16-5-7-17(28-2)8-6-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
VIIJTOOBRGDTOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)



